N-(1,3-BENZODIOXOL-5-YL)-N'-PHENETHYLUREA
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA is a synthetic organic compound that features a benzodioxole ring and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with phenethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLAMINE: Similar structure but with an amine group instead of a urea linkage.
N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLTHIOUREA: Contains a thiourea group instead of a urea group.
N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLHYDRAZINE: Features a hydrazine group instead of a urea group.
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA is unique due to its specific combination of the benzodioxole ring and the phenethylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(17-9-8-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)21-11-20-14/h1-7,10H,8-9,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBRKMZZJHLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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